2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-8-3-6(4-9(13)14)10-11(8)7-1-2-17(15,16)5-7/h3,7,10H,1-2,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXIIFMTKHSNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C=C(N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852851-69-5 | |
| Record name | 2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS Number: 852851-69-5) is a compound of interest due to its potential biological activities. This pyrazole derivative exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research findings.
The molecular formula of this compound is C9H12N2O5S, with a molecular weight of 260.27 g/mol. It appears as a powder and is typically stored at room temperature. The compound's structure includes a dioxothiolan moiety and a pyrazole ring, which are crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C9H12N2O5S |
| Molecular Weight | 260.27 g/mol |
| CAS Number | 852851-69-5 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions. The methods typically include the formation of the pyrazole ring followed by functionalization to introduce the acetic acid moiety. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with a pyrazole nucleus often exhibit significant antimicrobial properties. In one study, derivatives similar to this compound were screened for their antibacterial and antifungal activities against various strains:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High activity (MIC: 625–1250 µg/mL) |
| Escherichia coli | Moderate activity |
| Candida albicans | Significant antifungal activity |
The compound showed notable effectiveness against Gram-positive bacteria such as S. aureus, while exhibiting moderate effects against Gram-negative bacteria.
Anti-inflammatory and Anticancer Properties
Compounds containing pyrazole rings have been reported to possess anti-inflammatory and anticancer activities. In vitro studies suggest that these compounds may inhibit specific pathways associated with inflammation and cancer cell proliferation. For instance, derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Screening : A series of synthesized pyrazole derivatives were tested against various bacterial strains, revealing that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Evaluation : In vitro assays demonstrated that some pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following pyrazolone-acetic acid derivatives share core structural motifs but differ in substituents, influencing their physicochemical and biological properties:
Q & A
Q. What are the optimal synthetic routes for preparing 2-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid?
The synthesis typically involves multi-step reactions starting with pyrazole and tetrahydrothiophene derivatives. Key steps include:
- Cyclization : Pyrazole rings are formed using acetic anhydride as a cyclizing agent under reflux conditions .
- Functionalization : The thiolan moiety (1,1-dioxo-tetrahydrothiophene) is introduced via nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Q. How is the compound characterized analytically?
Standard techniques include:
- NMR : To confirm substituent positions and ring structures (e.g., distinguishing pyrazole protons at δ 6.2–7.1 ppm) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peaks matching C₁₀H₁₁N₂O₅S₂) .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction yields during scale-up?
Discrepancies between small- and large-scale syntheses often arise from inefficient heat transfer or solvent evaporation. The ICReDD framework (Integrative Computational Reaction Design and Discovery) uses quantum chemical calculations to model reaction pathways and optimize conditions (e.g., solvent choice, temperature gradients). For example, simulations of thiolan ring closure can predict side reactions (e.g., over-oxidation) and guide experimental adjustments .
Q. What strategies address inconsistencies in reported biological activity data?
Variations in bioactivity (e.g., IC₅₀ values) may stem from:
- Structural analogs : Substituents on the pyrazole ring (e.g., methyl vs. phenyl groups) alter pharmacokinetics. Compare with analogs like 3-Methylpyrazolone (analgesic) or 4-Acetylpyrazole (synthetic precursor) .
- Assay conditions : Redox-active thiolan groups may interact with assay buffers. Validate activity using SPR (surface plasmon resonance) to measure direct target binding .
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. Thiolan-1,1-dioxo groups are prone to hydrolysis at acidic pH .
- Light sensitivity : Conduct UV-visible spectroscopy under controlled lighting to assess photodegradation kinetics .
Q. What advanced techniques validate interactions with biological targets?
- Molecular docking : Model binding to cyclooxygenase-2 (COX-2) using PyRx or AutoDock Vina, focusing on hydrogen bonding with the acetic acid moiety .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm selectivity over off-target proteins .
Methodological Challenges
Q. How to troubleshoot low yields in the final coupling step?
Common issues and solutions:
Q. What purification methods are most effective for isolating the compound from complex mixtures?
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation .
- Countercurrent chromatography (CCC) : Achieve >99% purity for crystallography-grade samples by exploiting polarity differences between thiolan and pyrazole groups .
Structural and Mechanistic Insights
Q. How do modifications to the thiolan ring affect bioactivity?
- Sulfone vs. sulfide : The 1,1-dioxo group enhances metabolic stability compared to non-oxidized thiolan analogs but reduces membrane permeability .
- Ring size : Five-membered thiolan rings (vs. six-membered) improve steric compatibility with enzyme active sites (e.g., COX-2) .
Q. What is the role of the acetic acid moiety in target binding?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
